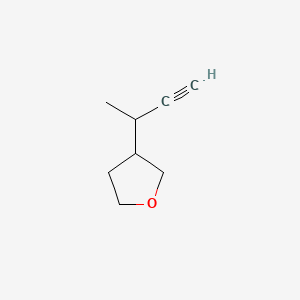

3-(But-3-yn-2-yl)oxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(But-3-yn-2-yl)oxolane is an organic compound with the molecular formula C8H12O It is a member of the oxolane family, which are cyclic ethers containing a five-membered ring with one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(But-3-yn-2-yl)oxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-butyn-2-ol with an appropriate acid catalyst to induce cyclization and form the oxolane ring. The reaction conditions often include moderate temperatures and the presence of a dehydrating agent to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-(But-3-yn-2-yl)oxolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

Reduction: Reduction reactions can convert the triple bond in the butynyl group to a double or single bond, leading to different saturated or unsaturated derivatives.

Substitution: The oxolane ring can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are common.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with hydroxyl or carbonyl groups, while reduction can produce alkanes or alkenes .

Scientific Research Applications

3-(But-3-yn-2-yl)oxolane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic ethers.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(But-3-yn-2-yl)oxolane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .

Comparison with Similar Compounds

2-(But-3-yn-1-yl)oxolane: Another member of the oxolane family with a similar structure but different positioning of the butynyl group.

3-Butyn-2-ol: A precursor in the synthesis of 3-(But-3-yn-2-yl)oxolane with a simpler structure.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in synthetic chemistry and materials science .

Biological Activity

3-(But-3-yn-2-yl)oxolane, also known as a derivative of oxolane (or tetrahydrofuran), is a compound of significant interest due to its unique chemical structure and potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies associated with this compound.

- Molecular Formula : C₇H₈O

- Molecular Weight : Approximately 112.14 g/mol

- Boiling Point : Estimated around 143-144 °C

- Physical State : Colorless liquid, soluble in organic solvents like ether and ethanol.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanisms are believed to involve modulation of specific cellular pathways and enzyme activities.

- Antimicrobial Activity : The compound has shown potential against various microbial strains, which could be attributed to its ability to disrupt cellular functions in pathogens.

- Enzyme Inhibition : Interaction studies indicate that this compound may act as a ligand in biochemical pathways, potentially inhibiting enzymes involved in disease processes.

The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that its alkyne group allows for cycloaddition reactions with biological molecules, influencing enzyme activities or receptor functions.

Table 1: Summary of Biological Activities

Case Study Analysis

A notable study conducted by researchers focused on the anticancer properties of various oxolane derivatives, including this compound. The study utilized a range of human tumor cell lines to assess cytotoxicity levels. Results indicated that certain concentrations of the compound significantly reduced cell viability compared to control groups, suggesting a dose-dependent relationship.

Another research effort explored the antimicrobial effects of this compound against Helicobacter pylori, a known pathogen associated with gastric ulcers. The findings demonstrated that this compound exhibited comparable efficacy to standard treatments, making it a candidate for further development in therapeutic applications.

Future Directions

The ongoing research into this compound emphasizes the need for:

- In-depth Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.

- Clinical Trials : Conducting trials to evaluate safety and efficacy in humans.

- Synthesis Optimization : Developing more efficient methods for synthesizing this compound to facilitate broader research and application.

Properties

Molecular Formula |

C8H12O |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

3-but-3-yn-2-yloxolane |

InChI |

InChI=1S/C8H12O/c1-3-7(2)8-4-5-9-6-8/h1,7-8H,4-6H2,2H3 |

InChI Key |

UGPPSLPIVOBPMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#C)C1CCOC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.